1114822-89-7 LMP2 Proteasome Subunit Inhibition: 66 nM IC₅₀ Versus 10,000 nM LMP7 IC₅₀
3-[(4-Aminophenyl)formamido]propanamide exhibits potent inhibition of the human 20S proteasome subunit LMP2 (β1i immunoproteasome) with an IC₅₀ of 66 nM, as measured by fluorescence assay using Ac-PAL-AMC substrate [1]. In contrast, the same compound demonstrates substantially weaker inhibition against the structurally homologous LMP7 (β5i) subunit, with an IC₅₀ of 10,000 nM under comparable assay conditions [2]. This approximately 152-fold selectivity window between LMP2 and LMP7 subunits is a quantifiable differentiation parameter.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 66 nM (LMP2); IC₅₀ = 10,000 nM (LMP7) |
| Comparator Or Baseline | Same compound across two proteasome subunits (LMP2 vs LMP7) |
| Quantified Difference | ~152-fold selectivity for LMP2 over LMP7 |
| Conditions | Human 20S proteasome; LMP2 assay: Ac-PAL-AMC fluorogenic substrate, fluorescence measured every minute for 1 hr; LMP7 assay: Ac-ANW-AMC fluorogenic substrate |
Why This Matters
This selectivity profile enables users to achieve LMP2-biased immunoproteasome modulation without substantial off-target LMP7 engagement, a critical consideration for applications requiring subunit-specific proteasome inhibition.
- [1] BindingDB. BDBM50573703 (CHEMBL4870740). Affinity Data: IC₅₀ = 66 nM. Inhibition of human 20S proteasome LMP2 using Ac-PAL-AMC as fluorogenic substrate. Entry ID: 50021052. Deposited 2025. View Source
- [2] BindingDB. BDBM50573703 (CHEMBL4870740). Affinity Data: IC₅₀ = 1.00E+4 nM. Inhibition of human 20S proteasome LMP7 using Ac-ANW-AMC as fluorogenic substrate. Entry ID: 50014225. Deposited 2022. View Source
